Cas no 23755-44-4 ((3-aminopropoxy)trimethylsilane)

(3-aminopropoxy)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- 1-Propanamine, 3-[(trimethylsilyl)oxy]-
- (3-aminopropoxy)trimethylsilane
- 3-(trimethylsilyloxy)propan-1-amine
- F8889-4284
- 3-[(Trimethylsilyl)oxy]propan-1-amine #
- 3-trimethylsilyloxypropan-1-amine
- 3-[(Trimethylsilyl)oxy]-1-propanamine
- 23755-44-4
- AB87322
- 3-Amino-1-propanol, trimethylsilyl ether
- EN300-124009
- DTXSID901287894
- AKOS006339910
- 3-((trimethylsilyl)oxy)propan-1-amine
- SCHEMBL10392120
- 1-Propanol, 3-amino, O-TMS
- 3-aminopropyltrimethylsiloxane
- 3-Aminopropanol, TMS derivative
-
- インチ: InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3
- InChIKey: VTBPVFUOJWSMHY-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OCCCN
計算された属性
- せいみつぶんしりょう: 147.10801
- どういたいしつりょう: 147.107940700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 69.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25
(3-aminopropoxy)trimethylsilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8889-4284-10g |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 95%+ | 10g |
$2535.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147541-250mg |
(3-Aminopropoxy)trimethylsilane |
23755-44-4 | 97% | 250mg |
¥3112 | 2023-04-14 | |
Enamine | EN300-124009-0.25g |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91% | 0.25g |
$383.0 | 2023-07-07 | |
TRC | A633890-10mg |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-124009-50mg |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91.0% | 50mg |
$179.0 | 2023-10-02 | |
Enamine | EN300-124009-250mg |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91.0% | 250mg |
$383.0 | 2023-10-02 | |
Enamine | EN300-124009-1000mg |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91.0% | 1000mg |
$770.0 | 2023-10-02 | |
Aaron | AR018SZ4-2.5g |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91% | 2.5g |
$2100.00 | 2025-02-28 | |
Aaron | AR018SZ4-250mg |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91% | 250mg |
$552.00 | 2025-02-28 | |
A2B Chem LLC | AU89316-2.5g |
(3-aminopropoxy)trimethylsilane |
23755-44-4 | 91% | 2.5g |
$1624.00 | 2024-04-20 |
(3-aminopropoxy)trimethylsilane 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
(3-aminopropoxy)trimethylsilaneに関する追加情報
Introduction to 1-Propanamine, 3-[(trimethylsilyl)oxy]- (CAS No: 23755-44-4)
1-Propanamine, 3-[(trimethylsilyl)oxy]-, identified by its Chemical Abstracts Service (CAS) number 23755-44-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of amine derivatives featuring a unique trimethylsilyl (TMS) ether functional group at the 3-position of the propanamine backbone. The presence of this protective group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural features of 1-Propanamine, 3-[(trimethylsilyl)oxy]- make it a versatile building block for medicinal chemists. The primary amine functionality at the 1-position and the trimethylsilyl ether at the 3-position provide distinct reactivity patterns that can be exploited in various synthetic pathways. This compound is particularly useful in protecting sensitive hydroxyl groups during multi-step syntheses, preventing unwanted side reactions that could compromise the yield and purity of the final product.
In recent years, there has been growing interest in the application of organosilicon compounds, such as those containing trimethylsilyl groups, in pharmaceutical research. The trimethylsilyl moiety is known for its stability under a wide range of conditions and its ability to enhance the solubility and metabolic stability of drug candidates. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules.
One of the most compelling aspects of 1-Propanamine, 3-[(trimethylsilyl)oxy]- is its role in facilitating cross-coupling reactions, which are fundamental to modern organic synthesis. The protected amine can be selectively deprotected under mild conditions, allowing for further functionalization without affecting other sensitive functional groups. This property makes it an indispensable tool in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds that are prevalent in many drug molecules.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like 1-Propanamine, 3-[(trimethylsilyl)oxy]- in accelerating drug discovery and development pipelines. By providing a reliable and efficient means of protecting and manipulating functional groups, this compound enables chemists to explore a broader range of chemical space with greater precision. This has been particularly evident in recent studies focusing on kinase inhibitors and other small-molecule therapeutics where structural complexity is often a key determinant of biological activity.
Recent advancements in synthetic methodologies have further highlighted the utility of 1-Propanamine, 3-[(trimethylsilyl)oxy]-. For instance, transition-metal-catalyzed reactions such as palladium-catalyzed cross-coupling have become increasingly popular for constructing carbon-carbon bonds efficiently. The protective nature of the trimethylsilyl ether allows for selective deprotection after these reactions are complete, ensuring high yields and minimal byproduct formation. This has been particularly valuable in large-scale synthesis where minimizing waste and maximizing efficiency are critical considerations.
The role of this compound extends beyond mere synthetic utility; it also plays a crucial role in drug design and optimization. By providing a means to selectively modify specific regions of a molecule without affecting others, 1-Propanamine, 3-[(trimethylsilyl)oxy]- enables medicinal chemists to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These factors are often determining factors in whether a candidate drug progresses to clinical trials and ultimately reaches market approval.
In conclusion, 1-Propanamine, 3-[(trimethylsilyl)oxy]- (CAS No: 23755-44-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on complex molecular architectures. As research continues to evolve, it is likely that this compound will play an even greater role in the development of novel therapeutics that address unmet medical needs.
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